N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS No.: 950455-12-6
Cat. No.: VC2797362
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950455-12-6 |
|---|---|
| Molecular Formula | C20H24N4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
| Standard InChI | InChI=1S/C20H24N4/c1-15-6-2-3-7-16(15)14-22-19-20(10-12-21-13-11-20)24-18-9-5-4-8-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23) |
| Standard InChI Key | MJJOJTVHORCBHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 |
| Canonical SMILES | CC1=CC=CC=C1CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 |
Introduction
Chemical Structure and Properties
Structural Features
N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine belongs to a class of heterocyclic compounds characterized by a spiro configuration. The spiro linkage connects two ring systems through a single atom, creating a rigid three-dimensional structure that plays a crucial role in its biological functions. The compound contains a piperidine ring connected to a quinoxaline system through a spiro carbon atom, with an amine group at the 3' position of the quinoxaline ring and a 2-methylbenzyl substituent attached to this amine.
Physical and Chemical Properties
The compound features multiple nitrogen atoms that can participate in hydrogen bonding and serve as electron donors in various chemical reactions. The 2-methylbenzyl group likely contributes to its lipophilicity and may influence its permeability across biological membranes. While specific experimental data for this exact compound is limited, its properties can be estimated based on similar spiro compounds.
| Property | Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C21H24N4 | Based on structural composition |
| Molecular Weight | Approximately 336.45 g/mol | Calculated from molecular formula |
| Appearance | Likely a crystalline solid | Common for similar compounds |
| Solubility | Likely soluble in organic solvents, partially soluble in alcohols, limited water solubility | Based on structural features |
| LogP | Estimated 3.5-4.2 | Based on structural features and similar compounds |
| pKa | Estimated 8.0-9.5 for the piperidine nitrogen | Based on similar piperidine structures |
Structural Comparison with Similar Compounds
N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine shares structural similarities with other spiro compounds containing piperidine and quinoxaline moieties. The primary differences lie in the nature of the substituent attached to the amine group. For instance, N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine features a 4-fluorobenzyl group instead of a 2-methylbenzyl group, while N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine contains a cyclohexyl substituent. These structural variations likely influence their physicochemical properties and biological activities.
Synthesis Methodologies
Reaction Conditions and Challenges
The synthesis likely requires careful control of reaction conditions to ensure regioselectivity and stereoselectivity. Potential challenges include:
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Achieving the correct regioselectivity during functionalization of the quinoxaline ring.
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Formation of the spiro linkage with the desired stereochemistry.
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Preventing overalkylation during the introduction of the 2-methylbenzyl group.
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Purification of intermediates and the final product from complex reaction mixtures.
Scalability Considerations
For larger-scale production, the synthetic route would need optimization to maximize yield and minimize waste. This might involve:
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Use of catalysts to improve reaction efficiency and selectivity.
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Development of one-pot procedures to reduce the number of isolation and purification steps.
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Implementation of continuous flow chemistry techniques for more efficient heat and mass transfer.
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Careful selection of solvents and reagents to minimize environmental impact.
Biological Activity and Mechanisms of Action
Receptor Interactions
Based on its structural features, N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine may interact with various neuroreceptors. The piperidine moiety is commonly found in compounds that bind to central nervous system receptors, while the quinoxaline structure appears in several biologically active molecules.
| Potential Target | Predicted Interaction | Structural Basis |
|---|---|---|
| Dopamine Receptors | Moderate to high affinity | Piperidine ring and aromatic substituent |
| Serotonin Receptors | Possible interaction, particularly with 5-HT2 subtypes | Presence of basic nitrogen and extended aromatic system |
| Adrenergic Receptors | Potential binding, especially α-adrenergic subtypes | Structural similarity to known ligands |
| Histamine Receptors | Possible H1 receptor interaction | Presence of aromatic rings and basic nitrogen |
Pharmacokinetic Considerations
The lipophilic character of N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, contributed largely by the 2-methylbenzyl group and the aromatic quinoxaline system, suggests it may have:
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Good membrane permeability
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Potential blood-brain barrier penetration
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Likely metabolism through oxidative processes involving the benzylic position and N-dealkylation
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Potential for cytochrome P450 interactions
| Potential Pathogen Target | Predicted Activity Level | Mechanism Hypothesis |
|---|---|---|
| Gram-positive bacteria | Moderate | Disruption of cell wall synthesis or DNA replication |
| Gram-negative bacteria | Low to moderate | Limited by reduced membrane penetration |
| Fungi | Potential activity | Enzyme inhibition in ergosterol biosynthesis |
| Parasites | Possible activity | Interference with vital metabolic pathways |
Anticancer Properties
Spiro compounds similar to N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine have shown promise in cancer research through:
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Inhibition of cancer cell proliferation
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Induction of apoptosis in cancer cells
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Modulation of signaling pathways involved in cancer progression
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Potential for targeting specific enzymes overexpressed in cancer cells
Structure-Activity Relationships
Influence of the 2-Methylbenzyl Group
The 2-methylbenzyl group in N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine likely contributes significantly to its biological properties:
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The methyl group creates steric hindrance that may influence binding orientation in receptor pockets.
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The ortho position of the methyl group can affect the conformation of the molecule by restricting rotation around certain bonds.
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The lipophilic character of the methyl group may enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Importance of the Spiro Configuration
The spiro linkage connecting the piperidine and quinoxaline rings creates a rigid three-dimensional structure that:
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Restricts conformational flexibility, potentially increasing binding selectivity
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Creates a unique spatial arrangement of functional groups that may be crucial for biological activity
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Distinguishes this compound from linear or fused ring analogs in terms of receptor interactions
Role of the Quinoxaline Moiety
The quinoxaline system contains multiple nitrogen atoms that can:
Research Status and Future Directions
Current Research Gaps
Research on N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine appears to be in early stages, with several knowledge gaps that warrant further investigation:
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Detailed experimental determination of physicochemical properties
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Comprehensive evaluation of binding affinities for potential receptor targets
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In vivo studies to assess pharmacokinetics and toxicity profiles
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Exploration of structure-activity relationships through systematic modification of the core structure
Methodological Approaches
| Research Area | Suggested Methodology | Expected Outcomes |
|---|---|---|
| Synthesis Optimization | High-throughput experimentation, flow chemistry | Improved yields, scalable processes |
| Target Identification | Affinity chromatography, proteomics | Discovery of novel molecular targets |
| Structure Optimization | Medicinal chemistry, computational design | Enhanced potency and selectivity |
| Biological Evaluation | Cell-based assays, animal models | Validation of therapeutic potential |
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